SAR156497 is a highly selective, tricyclic pan-Aurora kinase (A, B, and C) inhibitor with sub-nanomolar to low-nanomolar biochemical potency, demonstrating IC50 values of 0.6 nM for Aurora A, 1 nM for Aurora B, and 3 nM for Aurora C [1]. Unlike many first-generation Aurora inhibitors that exhibit broad polypharmacology, SAR156497 maintains an IC50 > 10 µM across a 110-kinase panel, ensuring an exceptionally clean kinome profile [1]. From a procurement and process chemistry perspective, the compound is highly accessible via a scalable, one-step Hantzsch-type three-component reaction [1]. Its optimized metabolic stability and strictly limited CYP 3A4 and PDE3 inhibition make it a premier benchmark material for studying Aurora-mediated cell cycle regulation without confounding off-target cytotoxicity or complex synthesis bottlenecks[1].
Substituting SAR156497 with earlier-generation pan-Aurora inhibitors, such as tozasertib or danusertib, fundamentally compromises assay specificity and downstream data integrity [1]. Danusertib exhibits significant off-target inhibition of receptor tyrosine kinases including bcr-abl, Ret, Trk-A, and FGFR1, while tozasertib is associated with off-target clinical liabilities driven by non-specific kinase binding [1]. Furthermore, conventional DFG-out inhibitors like alisertib have a limited energetic preference for the DFG-out state, whereas SAR156497 directly interacts with the active site to lock in its strict selectivity [1]. Procuring less selective analogs introduces polypharmacological noise, making it impossible to isolate true pan-Aurora-dependent phenotypic responses in complex cellular or in vivo models [1].
SAR156497 demonstrates profound selectivity for Aurora kinases, maintaining an IC50 > 10 µM against a panel of over 110 off-target kinases[1]. In contrast, standard clinical-stage pan-Aurora inhibitors like danusertib exhibit significant cross-reactivity with multiple receptor tyrosine kinases, including wild-type and T315I mutant bcr-abl, Ret, Trk-A, and FGFR1 [1]. This lack of polypharmacology ensures that SAR156497 isolates Aurora-driven mitotic arrest without confounding off-target signaling cascades [1].
| Evidence Dimension | Off-target kinase inhibition (110-kinase panel) |
| Target Compound Data | IC50 > 10 µM for off-target kinases |
| Comparator Or Baseline | Danusertib: Potent off-target inhibition of bcr-abl, Ret, Trk-A, FGFR1 |
| Quantified Difference | >10,000-fold selectivity window for SAR156497 vs. broad multi-kinase inhibition for danusertib |
| Conditions | In vitro biochemical kinase profiling panels |
Procuring SAR156497 guarantees that observed phenotypic effects are strictly Aurora-mediated, eliminating the need for complex deconvolution of off-target toxicity in drug discovery assays.
During its development, the tricyclic scaffold of SAR156497 was specifically optimized to overcome the severe cytochrome P450 liabilities of early analogs [1]. While earlier fluorinated benzimidazole derivatives exhibited strong mechanism-based CYP 3A4 inhibition, SAR156497 was engineered to provide satisfactory metabolic stability with strictly limited CYP 3A4 competitive inhibition and reduced PDE3 cross-reactivity (PDE3 IC50 = 4 µM)[1].
| Evidence Dimension | CYP 3A4 mechanism-based inhibition |
| Target Compound Data | Limited CYP 3A4 inhibition, PDE3 IC50 = 4 µM |
| Comparator Or Baseline | Early fluorinated benzimidazole analogs: Highly negative slope values indicating strong mechanism-based CYP 3A4 inhibition |
| Quantified Difference | Elimination of mechanism-based CYP 3A4 toxicity while maintaining sub-nanomolar Aurora potency |
| Conditions | In vitro liver microsome stability and recombinant CYP 3A4 inhibition assays |
For researchers conducting in vivo pharmacokinetic studies, SAR156497 provides a stable, non-toxic baseline that avoids the rapid metabolic clearance and drug-drug interaction confounding seen with unoptimized analogs.
From a process chemistry perspective, SAR156497 offers significant manufacturability advantages over structurally complex macrocyclic kinase inhibitors[1]. The core tricyclic scaffold is generated in a single step via a highly efficient Hantzsch-type three-component reaction utilizing an arylamine, an aldehyde, and a cyclic 1,3-dione, yielding the product efficiently in refluxing 1-butanol [1]. This allows for straightforward multigram-scale resolution via chiral chromatography [1].
| Evidence Dimension | Synthetic step count for core scaffold |
| Target Compound Data | 1-step core assembly via 3-component reaction |
| Comparator Or Baseline | Standard macrocyclic Aurora inhibitors (e.g., tozasertib): Multi-step linear synthesis for the core scaffold |
| Quantified Difference | Drastic reduction in synthetic complexity and reaction steps for the core pharmacophore |
| Conditions | Equimolar reaction in 1-butanol at reflux |
The highly scalable and efficient synthetic route drastically reduces procurement costs and lead times for bulk acquisition in industrial drug discovery programs.
Due to its >10,000-fold selectivity window over the broader kinome, SAR156497 is the definitive benchmark tool compound for isolating pan-Aurora-dependent mitotic arrest and polyploidy in complex cellular assays, free from the RTK-mediated noise of multi-targeted inhibitors like danusertib [1].
Because SAR156497 possesses a highly specific binding mode in the Aurora active site, it serves as an ideal co-crystallization ligand for structural biology teams designing next-generation, highly selective ATP-competitive inhibitors [1].
With its optimized metabolic stability and mitigated CYP 3A4 liabilities, SAR156497 is highly suited for in vivo xenograft models where early-generation Aurora inhibitors fail due to rapid clearance or mechanism-based toxicity[1].
The elegant, one-step Hantzsch-type three-component synthesis of the SAR156497 core makes it a valuable reference compound for process chemists developing scalable, low-step-count manufacturing routes for tricyclic kinase inhibitors [1].